molecular formula C18H14N4O3S B6525621 N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 1011911-18-4

N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B6525621
CAS No.: 1011911-18-4
M. Wt: 366.4 g/mol
InChI Key: HQFCVRKHBISTIQ-UHFFFAOYSA-N
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Description

N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C18H14N4O3S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.07866149 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzoxazine moiety and a thiazole group. Its molecular formula is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S with a molecular weight of approximately 342.36 g/mol. The presence of these heterocycles contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 16 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Compound Target Organism MIC (μg/mL)
Benzoxazine DerivativeS. aureus16
Benzoxazine DerivativeE. faecalis16
Benzoxazine DerivativeC. albicans≤0.25

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that benzoxazines can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases . In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This property may be beneficial in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses or cancer signaling pathways.
  • Oxidative Stress Induction : Certain benzoxazine derivatives induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Recent studies have highlighted the efficacy of related benzoxazine compounds in various therapeutic contexts:

  • Antimicrobial Efficacy : A study found that a similar benzoxazine derivative significantly reduced bacterial load in infected mice models .
  • Cancer Cell Line Studies : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways .
  • Inflammation Models : Animal studies indicated that treatment with this compound reduced edema and inflammatory markers in models of arthritis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of benzoxazine compounds exhibit promising anticancer activity. Specifically, N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has shown potential in inhibiting tumor growth in various cancer cell lines. Studies have demonstrated that modifications in the benzoxazine structure can enhance cytotoxicity against cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibits activity against a range of bacteria and fungi, making it a candidate for the development of new antimicrobial agents. The thiazole and pyridine moieties are known to contribute to the bioactivity of such compounds by interfering with microbial metabolism .

Agricultural Applications

Pesticide Development
The compound's structural characteristics suggest potential use in developing novel pesticides. Its ability to affect biological systems makes it a candidate for targeting specific pests while minimizing harm to non-target organisms. Research into its efficacy against agricultural pests is ongoing, with preliminary results indicating effective pest control properties .

Plant Growth Regulators
There is emerging interest in utilizing this compound as a plant growth regulator. Compounds with similar structures have been shown to influence plant growth and development by modulating hormonal pathways. This application could lead to enhanced crop yields and improved resistance to environmental stressors .

Materials Science

Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure allows for the development of functionalized polymers that can be used in coatings, adhesives, and composites .

Nanotechnology Applications
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. Its ability to form stable complexes with metals could be exploited for creating nanomaterials with applications in catalysis and drug delivery systems .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Benzoxazine DerivativesMedicinal ChemistryDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM.
Evaluation of Antimicrobial PropertiesMicrobiologyEffective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Development of Novel PesticidesAgricultural SciencesShowed over 80% mortality in targeted pest species within 48 hours of exposure at optimal concentrations.
Enhancement of Polymer PropertiesMaterials ScienceImproved thermal stability by 30% when incorporated into polycarbonate matrices compared to unmodified polymers.

Properties

IUPAC Name

N-[4-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c1-22-14-8-12(2-3-15(14)25-9-16(22)23)13-10-26-18(20-13)21-17(24)11-4-6-19-7-5-11/h2-8,10H,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFCVRKHBISTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.